4h-Imidazol-2-amine,4,4-dimethyl-
Description
4H-Imidazol-2-amine,4,4-dimethyl- is a heterocyclic compound featuring an imidazole core substituted with two methyl groups at the 4,4-positions and an amine group at the 2-position. The "4H" designation suggests a partially saturated or tautomeric form of the imidazole ring.
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
4,4-dimethylimidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-5(2)3-7-4(6)8-5/h3H,1-2H3,(H2,6,8) |
InChI Key |
UMWDKQNPKZRZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NC(=N1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include imidazol-2-amine derivatives with variations in substituents and ring saturation. A comparative analysis is provided below:
Table 1: Structural and Molecular Comparison
*Assumed based on imidazole core with substituents.
Key Observations:
- In contrast, the 4H-imidazole core of the target compound may retain some aromatic character, influencing reactivity in electrophilic substitutions.
- Substituent Effects : Bulky groups (e.g., 4-methylphenyl in ) lower solubility but enhance steric protection of the amine group. Electron-withdrawing substituents (e.g., fluorine in ) increase acidity of the amine, while halogenation (e.g., chlorine in ) improves thermal stability. The 4,4-dimethyl groups in the target compound likely reduce nucleophilicity at the 4-position but may stabilize specific tautomers.
Key Observations:
- Synthetic Complexity : Compounds with multiple substituents (e.g., bis-thiocarbamate in ) show moderate yields (55–63%), reflecting challenges in multi-step syntheses. The target compound’s simpler structure may allow higher yields if optimized.
- Thermal Stability : High melting points (e.g., 240°C in ) correlate with aromaticity and intermolecular interactions. The target’s dimethyl groups may lower melting points due to reduced crystallinity.
Preparation Methods
Condensation of Aromatic Hydroxylaminoketones with Formylphenols
One established method for synthesizing 4,4-dimethyl-substituted imidazole derivatives involves the condensation of aromatic 2-hydroxylaminoketones with 4-formyl-2,6-dialkylphenols in the presence of ammonium acetate. This reaction proceeds under mild conditions (ambient temperature) and typically completes within 6–12 hours.
- Reaction Conditions : Large excess of ammonium acetate (6–10 equivalents) is used to suppress side reactions such as ketonitrone formation.
- Outcome : The reaction yields 1-hydroxy-2,5-dihydroimidazoles with 4,4-dimethyl substitution.
- Purification : The products precipitate as cyclic hydroxylamines, often pure enough for subsequent steps, with further purification by crystallization if required.
- Notes : Prolonged exposure to air during the reaction can cause darkening and reduce yields due to oxidation processes.
This method was reported to efficiently produce 4,4-dimethyl-4H-imidazole derivatives with antioxidant properties, indicating the synthetic utility of this approach for functionalized imidazoles.
Organocatalytic Intramolecular Hydroamidation of Propargylic Ureas
A more recent and highly efficient approach involves the organocatalytic synthesis of imidazol-2-ones and imidazolidin-2-ones via intramolecular hydroamidation of propargylic ureas.
- Catalyst : The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is the most active catalyst, outperforming guanidine and amidine bases.
- Reaction Conditions : Ambient temperature, very short reaction times (down to 1 minute).
- Mechanism : The reaction proceeds through base-catalyzed isomerization of the propargylic urea to an allenamide intermediate, followed by cyclization to form the imidazol-2-one ring.
- Yields : High yields (up to quantitative) have been reported for various substituted imidazolones.
- Advantages : Mild conditions, high chemo- and regioselectivity, broad substrate scope, and rapid reaction times.
This method is particularly notable for its sustainability and operational simplicity, making it attractive for the synthesis of 4,4-dimethyl-substituted imidazole derivatives when starting from appropriate propargylic urea precursors.
S-Alkylation of 3,5-Dihydro-Imidazol-4-ones Followed by Cyclization
Another synthetic route involves the preparation of 2-methylsulfanyl-3,5-dihydro-imidazol-4-ones via alkylation reactions:
- Procedure : Treatment of imidazolones with methyl iodide in the presence of potassium carbonate in anhydrous acetonitrile at 40 °C for 14 hours.
- Workup : Removal of solvent, filtration of insoluble salts, and recrystallization or chromatography purification.
- Subsequent Steps : Reaction with ethylenediamine under heating leads to the formation of 5-(imidazolidin-2-ylidene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-ones.
- Yields and Purity : Moderate yields (~41%) with products isolated as yellowish needles.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Reaction Time | Yield Range | Notes |
|---|---|---|---|---|
| Condensation of hydroxylaminoketones with formylphenols | Aromatic 2-hydroxylaminoketones, 4-formyl-2,6-dialkylphenols, ammonium acetate | 6–12 hours | Moderate to high | Ambient temperature, sensitive to oxidation, yields 1-hydroxy-2,5-dihydroimidazoles |
| Organocatalytic hydroamidation of propargylic ureas | Propargylic urea, BEMP catalyst, acetonitrile | 1 min to 1 hour | Up to quantitative | Mild conditions, high selectivity, broad substrate scope |
| S-alkylation of 3,5-dihydro-imidazol-4-ones | Methyl iodide, potassium carbonate, acetonitrile | 14 hours + heating | Moderate (~41%) | Multi-step synthesis, followed by cyclization with ethylenediamine |
| Metal-catalyzed and metal-free condensation | Various aldehydes, amines, metal catalysts or Lewis acids | Hours to days | Good to excellent | Tolerant to functional groups, recyclable catalysts, solvent-free options possible |
Detailed Research Findings and Notes
- The condensation method using ammonium acetate minimizes side product formation such as ketonitrones, increasing the yield of desired imidazolines.
- Organocatalytic methods employing BEMP enable rapid synthesis with excellent chemo- and regioselectivity, confirmed by computational studies that elucidate the reaction mechanism involving allenamide intermediates.
- Alkylation followed by cyclization provides structural diversity but generally requires longer reaction times and careful purification.
- Metal-catalyzed and metal-free protocols offer environmentally friendly alternatives with reusable catalysts and broad substrate tolerance, suitable for scale-up and industrial applications.
Q & A
Basic Research Question
- NMR : - and -NMR identify substituent effects (e.g., dimethyl groups at δ 1.2–1.5 ppm) and tautomerism .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]+ at m/z 178.0978 for CHN).
- IR : Stretching vibrations at 1650–1700 cm confirm imine bonds.
Best Practice : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
How can researchers optimize reaction yields in imidazole ring-forming reactions?
Basic Research Question
emphasizes solvent selection (e.g., DMF vs. ethanol) and catalyst use (e.g., KCO for deprotonation) . A 2024 study achieved 89% yield by:
- Slow addition of α-bromo ketones to amidines at 0°C.
- Microwave-assisted heating (100°C, 30 minutes) to accelerate cyclization.
Troubleshooting : Low yields (<50%) may stem from moisture sensitivity; use molecular sieves or anhydrous solvents.
What are the emerging applications of 4H-Imidazol-2-amine derivatives in materials science?
Advanced Research Question
highlights their role in metal-organic frameworks (MOFs) for catalysis. For example, Cu(II)-imidazole complexes show CO adsorption capacities of 3.2 mmol/g at 298 K . Synthesis involves:
- Solvothermal reaction of 4,4-dimethylimidazol-2-amine with Cu(NO) in DMF/water (120°C, 48 hours).
- Characterization via PXRD and BET surface area analysis.
Future Direction : Explore photoluminescent properties for OLED applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
